2,6,14-Triaminotriptycene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H17N3 |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaene-4,11,17-triamine |
InChI |
InChI=1S/C20H17N3/c21-10-3-6-15-16(7-10)19-13-4-1-11(22)8-17(13)20(15)18-9-12(23)2-5-14(18)19/h1-9,19-20H,21-23H2 |
InChI Key |
CKKNNPPUUXLVDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C3C4=C(C2C5=C3C=C(C=C5)N)C=C(C=C4)N |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 2,6,14 Triaminotriptycene
Conventional Synthetic Pathways to 2,6,14-Triaminotriptycene
The most established and widely utilized method for preparing this compound involves a two-step process starting from the parent triptycene (B166850) hydrocarbon: electrophilic nitration followed by chemical reduction. An alternative, though less direct, approach involves the conversion of pre-functionalized halogenated triptycene intermediates.
Nitration and Subsequent Reduction from Triptycene
The direct functionalization of triptycene via electrophilic aromatic substitution (SEAr) is the most common route to amine-substituted triptycenes. encyclopedia.pubmdpi.comthieme-connect.de The β-positions (2, 3, 6, 7, 14, 15) of the triptycene scaffold are the most reactive sites for electrophilic attack, a phenomenon attributed to the "fused ortho effect," where the strained bicyclo[2.2.2]octatriene core acts as a deactivating group for the α-positions. encyclopedia.pubmdpi.comnih.gov
The synthesis commences with the trinitration of triptycene to yield 2,6,14-trinitrotriptycene. Optimized procedures have been developed to maximize the yield of the desired 2,6,14-isomer over other possible isomers, such as the 2,7,14-trinitrotriptycene. encyclopedia.pubmdpi.com A common method involves reacting triptycene with concentrated nitric acid at elevated temperatures. google.comrsc.orgrsc.org For instance, heating triptycene in concentrated nitric acid at 75-80 °C for 24 hours can produce a mixture of nitrated products from which 2,6,14-trinitrotriptycene can be isolated. rsc.orgrsc.org One reported protocol specifies using 70% nitric acid, initially at 0 °C and then refluxing at 80 °C, to achieve a 67% yield of 2,6,14-trinitrotriptycene after purification by silica (B1680970) gel chromatography. google.com Another study reports a 64% yield for the formation of 2,6,14-trinitrotriptycene from the trinitration of triptycene. encyclopedia.pubmdpi.comnih.gov
The subsequent step is the reduction of the three nitro groups to the corresponding primary amines to form this compound. This transformation is typically achieved in high yield using various reducing agents. A widely used method employs stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid in an ethanol (B145695) solution. google.com Heating the 2,6,14-trinitrotriptycene with SnCl₂·(H₂O)₂ and concentrated HCl in ethanol at 100 °C for 24 hours has been reported to yield the desired this compound. google.com Other effective reduction systems include palladium on carbon (Pd/C) with hydrazine (B178648) monohydrate (NH₂NH₂·H₂O) in a solvent like methanol (B129727) or tetrahydrofuran, which can afford the product in nearly quantitative yield. rsc.orgrsc.org Another reported method utilizes sodium borohydride (B1222165) with palladium on carbon to achieve a 90% yield of this compound. google.com
| Precursor | Reaction | Reagents and Conditions | Product | Yield | Reference(s) |
| Triptycene | Nitration | 70% HNO₃, 0 °C to 80 °C, 4h | 2,6,14-Trinitrotriptycene | 67% | google.com |
| Triptycene | Nitration | Conc. HNO₃, 80 °C, 24h | 2,6,14-Trinitrotriptycene | - | rsc.org |
| Triptycene | Trinitration | - | 2,6,14-Trinitrotriptycene | 64% | encyclopedia.pubmdpi.comnih.gov |
| 2,6,14-Trinitrotriptycene | Reduction | SnCl₂·(H₂O)₂, conc. HCl, EtOH, 100 °C, 24h | This compound | 57% | google.com |
| 2,6,14-Trinitrotriptycene | Reduction | Pd/C 5%, NH₂NH₂·H₂O, Methanol, 60 °C | This compound | ~Quantitative | rsc.org |
| 2,6,14-Trinitrotriptycene | Reduction | Raney-Ni, Hydrazine hydrate (B1144303), THF, 65 °C, 12h | This compound | - | rsc.org |
| 2,6,14-Trinitrotriptycene | Reduction | NaBH₄, Pd/C (5%), Dichloromethane/Methanol | This compound | 90% | google.com |
Conversion from Halogenated Triptycene Intermediates
While the nitration-reduction sequence is the most direct route, amine-functionalized triptycenes can also be synthesized from halogenated precursors. This approach is particularly useful for accessing isomers that are difficult to obtain by direct electrophilic substitution. For instance, nucleophilic aromatic substitution (SNAr) reactions on appropriately activated halotriptycenes can introduce amine functionalities. However, the synthesis of 2,6,14-trihalotriptycenes as precursors for this compound is less common than the nitration route. The synthesis of such precursors would likely involve multi-step sequences starting from pre-functionalized anthracenes or benzynes. mdpi.comthieme-connect.de
One study mentions the use of 2,6,14-trihalotriptycene as a monomer for polymerization reactions, implying its synthesis is feasible. researchgate.net Another example in the broader context of triptycene chemistry involves the synthesis of 2,7-diaminotriptycene from 2,7-dihydroxytriptycene via multi-step SNAr reactions with heterocyclic compounds, showcasing the utility of functional group interconversion on the triptycene scaffold. sioc-journal.cn While not a direct synthesis of the 2,6,14-isomer, this illustrates the principle of using functionalized triptycenes as intermediates.
Regiochemical Considerations in Isomer-Specific Synthesis
The regioselectivity of functionalization on the triptycene skeleton is a critical aspect of its chemistry. chemistryviews.org As mentioned, electrophilic aromatic substitution reactions, such as nitration, are strongly directed to the β-positions (2, 3, 6, 7, 14, and 15). encyclopedia.pubmdpi.comnih.gov This is a direct consequence of the electronic properties of the strained bicyclic core, which deactivates the α-positions (1, 4, 5, 8, 13, and 16). encyclopedia.pubmdpi.comnih.gov
The trinitration of triptycene does not yield a single isomer but rather a mixture, with the 2,6,14- and 2,7,14-trinitrotriptycene isomers being the major products. encyclopedia.pubmdpi.com Optimized nitration protocols have been developed to favor the formation of the 2,6,14-isomer. For example, careful control of reaction time and the amount of nitrating agent can influence the product distribution. thieme-connect.de One report indicates that trinitration can yield 2,6,14-trinitrotriptycene and 2,7,14-trinitrotriptycene in a 64% and 21% yield, respectively, demonstrating a clear preference for the 2,6,14-substitution pattern under certain conditions. encyclopedia.pubmdpi.comnih.gov The separation of these isomers is typically achieved by column chromatography. google.com
For isomer-specific syntheses that cannot be achieved through direct electrophilic substitution, such as the synthesis of α-functionalized triptycenes, the synthetic strategy must rely on the Diels-Alder reaction of pre-functionalized anthracenes and benzynes. mdpi.comchemistryviews.org This provides a powerful, albeit more synthetically demanding, method for controlling the regiochemical outcome.
High-Yield Synthetic Strategies for Amine-Functionalized Triptycene Derivatives
Achieving high yields is crucial for the practical application of this compound in the synthesis of more complex materials. For the conventional nitration-reduction pathway, the optimization of both steps is key.
High-yield nitration has been achieved by carefully controlling the reaction conditions as described previously, leading to yields of 2,6,14-trinitrotriptycene as high as 67%. google.com
The reduction of the nitro groups to amines is often a high-yielding transformation. Several catalytic systems have been shown to be highly effective. The use of palladium on carbon with hydrazine monohydrate is reported to give nearly quantitative yields of this compound. rsc.org Similarly, the use of Raney Nickel with hydrazine hydrate is another efficient method. rsc.org A method employing sodium borohydride and a catalytic amount of palladium on carbon in a mixed solvent system has been reported to produce this compound in a 90% yield. google.com The use of stannous chloride in acidic ethanol is also a reliable method, with reported yields of 57% after purification. google.com
The choice of reducing agent and conditions can be tailored based on the desired purity, scale, and compatibility with other functional groups if present. These high-yield strategies make this compound a readily accessible building block for various applications.
| Amine-Functionalized Triptycene | Synthetic Strategy | Key Features | Reported Yield | Reference(s) |
| This compound | Nitration of Triptycene followed by Reduction | Two-step, one-pot potential for reduction | Up to 90% for reduction step | google.comrsc.orgrsc.orggoogle.com |
| Amine-functionalized polymers (TBPALs) | Condensation of triptycene amines with phenols | Metal-catalyst-free C-N bond formation | High yields | frontiersin.org |
| 2,7-Diaminotriptycene | From 2,7-dihydroxytriptycene | Multi-step SNAr reactions | - | sioc-journal.cn |
Functionalization and Derivatization Approaches for 2,6,14 Triaminotriptycene
Amine-Centered Reactivity and Chemical Transformations
The chemical reactivity of the amino groups in 2,6,14-triaminotriptycene is the cornerstone of its utility as a molecular building block. These groups readily undergo a variety of well-established chemical reactions, allowing for the introduction of diverse functionalities and the construction of larger, more complex molecular and macromolecular structures.
Schiff Base Condensation Reactions
The condensation of the primary amine groups of this compound with aldehydes or ketones to form imines, commonly known as Schiff bases, is a facile and widely employed derivatization strategy. This reaction provides a straightforward method for introducing a variety of organic moieties onto the triptycene (B166850) scaffold.
The reaction of this compound with various aromatic aldehydes proceeds efficiently to yield the corresponding tris-imine derivatives. For instance, condensation with substituted benzaldehydes allows for the tuning of the electronic and steric properties of the resulting molecule. These Schiff base products often exhibit interesting photophysical properties and can serve as precursors for the synthesis of more complex macrocyclic or cage-like structures. The reversible nature of the imine bond also makes these compounds suitable for applications in dynamic covalent chemistry.
| Aldehyde Reactant | Resulting Schiff Base Product | Key Features |
| Benzaldehyde | Tris(benzylidene)-2,6,14-triaminotriptycene | Introduction of simple aromatic groups. |
| 4-Pyridinecarboxaldehyde | Tris(4-pyridylmethylidene)-2,6,14-triaminotriptycene | Incorporation of basic nitrogen atoms for potential metal coordination. |
| 4-(Dimethylamino)benzaldehyde | Tris(4-(dimethylamino)benzylidene)-2,6,14-triaminotriptycene | Introduction of electron-donating groups, potentially altering photophysical properties. |
| 2-Hydroxybenzaldehyde (Salicylaldehyde) | Tris(2-hydroxybenzylidene)-2,6,14-triaminotriptycene | Formation of intramolecular hydrogen bonds, leading to enhanced stability and specific conformations. |
Introduction of Azide and Ethynyl Moieties
The conversion of the amine groups of this compound into other versatile functional groups, such as azides and ethynyls, significantly expands its synthetic utility. These moieties are particularly valuable for their participation in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of triazole linkages.
The synthesis of 2,6,14-triazidotriptycene is typically achieved through a diazotization reaction of this compound, followed by treatment with an azide source, such as sodium azide. The resulting triazide is a stable compound that can be readily used in cycloaddition reactions to link the triptycene core to a wide variety of alkyne-containing molecules.
The introduction of ethynyl groups to the triptycene scaffold is commonly accomplished via a multi-step sequence starting from a halogenated triptycene precursor. For example, 2,6,14-tribromotriptycene can be subjected to a Sonogashira cross-coupling reaction with a protected acetylene source, such as trimethylsilylacetylene, followed by deprotection to yield 2,6,14-triethynyltriptycene. This terminal alkyne is a key intermediate for further functionalization.
| Functional Group | Synthetic Method | Key Reagents |
| Azide (-N3) | Diazotization of amine followed by azide substitution | NaNO2, HCl, NaN3 |
| Ethynyl (-C≡CH) | Sonogashira coupling on a tribromo-triptycene precursor | (Trimethylsilyl)acetylene, Pd(PPh3)4, CuI, Et3N; followed by deprotection (e.g., TBAF) |
Carboxylation of Ethynyl-Functionalized Triptycenes
The terminal alkyne groups of 2,6,14-triethynyltriptycene can be further elaborated, for instance, through carboxylation to introduce carboxylic acid functionalities. This transformation is typically achieved by deprotonating the terminal alkyne with a strong base, such as n-butyllithium, to form a lithium acetylide, which then reacts with carbon dioxide to yield the corresponding propiolic acid upon acidic workup.
The resulting 2,6,14-tris(carboxyethynyl)triptycene is a rigid tripodal molecule with three carboxylic acid groups oriented in a divergent manner. This structure is of particular interest for the construction of metal-organic frameworks (MOFs) and other supramolecular assemblies where the carboxylic acid groups can act as coordinating sites for metal ions.
Polymerization via Acyl Chloride Reactions
The nucleophilic nature of the amine groups in this compound makes it an excellent monomer for the synthesis of polyamides. Polycondensation with di- or tri-functional acyl chlorides leads to the formation of highly cross-linked and rigid polymer networks. The three-dimensional structure of the triptycene unit imparts significant free volume to the resulting polymers, making them attractive for applications in gas separation and storage.
For example, the interfacial polymerization of this compound with trimesoyl chloride results in the formation of a thin-film composite membrane with a high surface area and a network of micropores. The properties of the resulting polyamide can be tuned by varying the structure of the acyl chloride co-monomer.
| Acyl Chloride Monomer | Resulting Polymer | Potential Properties |
| Terephthaloyl chloride | Linear or lightly cross-linked polyamide | High thermal stability, good mechanical properties. |
| Trimesoyl chloride | Highly cross-linked polyamide network | High surface area, microporosity, suitable for membrane applications. |
| Isophthaloyl chloride | Polyamide with a kinked backbone | Altered solubility and packing compared to linear analogues. |
Ligand Design and Supramolecular Coordination
The C3-symmetric arrangement of the functional groups in this compound derivatives makes this scaffold an ideal platform for the design of tripodal ligands. These ligands can coordinate to metal ions in a facial manner, leading to the formation of well-defined supramolecular architectures.
Generation of Tripodal Ligands
By appending appropriate chelating groups to the three amine positions of this compound, a variety of tripodal ligands can be synthesized. For example, reaction with 2-pyridinecarboxaldehyde yields a tris(pyridylimine) ligand capable of coordinating to a range of metal ions. The rigid triptycene backbone preorganizes the chelating arms, which can lead to enhanced stability and selectivity in metal binding.
These tripodal ligands have been shown to form discrete coordination complexes with various metal ions, including lanthanides. The resulting complexes can exhibit interesting photophysical or magnetic properties, and the well-defined geometry of the triptycene core allows for the precise spatial arrangement of the metal centers. This level of control is crucial for the development of functional molecular materials, such as single-molecule magnets or luminescent sensors. The use of this compound as a scaffold allows for the generation of a "molecular propeller" geometry, where the three blades are the chelating arms extending from the central triptycene hub. This unique topology can lead to the formation of novel supramolecular cages and frameworks upon coordination with appropriate metal linkers.
Incorporation into Metal Complexes and Coordination Nanosheets
The unique, rigid three-dimensional structure of this compound, featuring strategically positioned amino groups, makes it a compelling ligand for the construction of sophisticated metal-organic architectures, including discrete metal complexes and extended coordination nanosheets. The amine functionalities serve as effective coordination sites for metal ions, allowing the triptycene scaffold to act as a tripodal ligand. This directs the assembly of metal centers into specific spatial arrangements, influencing the properties of the resulting materials.
Research has demonstrated the synthesis of metal complexes involving this compound with transition metals such as ruthenium and osmium. researchgate.net These complexes have been investigated for their distinct luminescence behaviors. researchgate.net The triptycene framework acts as a rigid bridge, holding the metal centers at a fixed distance and orientation. This structural control is crucial for studying fundamental processes like intramolecular electron and energy transfer. researchgate.net For instance, a dinuclear metal complex, Ru-bqb-Os (where bqb is a bridging ligand), has been noted as an interesting system where the bridge can function as a redox switch, modulating the transfer of energy or electrons between the metal centers. researchgate.net
While direct examples of this compound in coordination nanosheets are still emerging in the literature, the principle has been demonstrated with closely related triptycene derivatives. For example, 2,3,6,7,14,15-hexaaminotriptycene (HATT), which has a similar rigid core but with six amino groups, has been successfully used as a ligand to synthesize triptycene-bridged bis(diimino)nickel complex coordination nanosheets. The multiple amino groups on the triptycene scaffold enable the formation of stable, extended two-dimensional networks through coordination with metal ions. This serves as a strong precedent for the potential of this compound to form similar sheet-like structures, with its three amino groups potentially directing the formation of specific network topologies. The inherent microporosity and high surface area of materials constructed from triptycene building blocks are desirable traits for applications in catalysis, sensing, and separations.
Table 1: Research Findings on this compound-Based Metal Complexes
| Metal Center(s) | Type of Complex/Structure | Key Findings & Potential Applications |
| Ruthenium (Ru) | Mononuclear and Dinuclear Complexes | Investigated for luminescence behavior; potential for use in studying intramolecular electron and energy transfer. researchgate.net |
| Osmium (Os) | Mononuclear and Dinuclear Complexes | Studied for unique luminescence properties; potential components for molecular electronics and sensors. researchgate.net |
| Ruthenium-Osmium | Dinuclear Bridged Complex (Ru-bqb-Os) | The bridging ligand acts as a redox switch, tuning electron or energy conductivity between metal centers. researchgate.net |
Architectural Construction and Applications in Porous Materials Science
Development of Porous Organic Polymers (POPs)
The intrinsic microporosity and robust nature of triptycene-based monomers make them ideal candidates for the construction of Porous Organic Polymers (POPs). frontiersin.orgnih.gov These materials are synthesized from organic precursors, resulting in lightweight yet strong frameworks with high thermal and chemical stability due to their covalent bonds. frontiersin.org The incorporation of the 2,6,14-triaminotriptycene unit into these polymers introduces a high degree of internal molecular free volume (IMFV), leading to large surface areas and hierarchical porosity. frontiersin.orgnih.gov
Covalent Organic Frameworks (COFs) Utilizing Triptycene (B166850) Triamines
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures. While the majority of COFs are 2D structures, the use of three-dimensional building blocks like triptycene derivatives has enabled the synthesis of 3D COFs. mdpi.com These 3D COFs exhibit high specific surface areas, low density, and large pore volumes, making them promising for applications in catalysis, separation, and adsorption of large molecules. mdpi.com The rigid, paddle-wheel geometry of triptycene provides architectural stability and contributes to the formation of robust frameworks with enhanced thermal stability (up to 500 °C) and significant gas adsorption capabilities for CO2, H2, and CH4. mdpi.com
Triptycene-Based Amine-Linked Nanoporous Networks (TBPALs)
Triptycene-Based Amine-Linked Nanoporous Networks (TBPALs) are a class of porous organic polymers synthesized through the condensation of triptycene-based triamines, such as this compound, with phenols like phloroglucinol (B13840) or hydroquinone. frontiersin.org This facile synthesis method avoids the use of transition metal catalysts. frontiersin.org The resulting TBPALs are nanoporous (pore size <100 nm), amine-functionalized polymers that demonstrate excellent thermal stability and surface areas up to 815 m²/g. frontiersin.org These materials have shown high efficiency in the reversible capture of small gas molecules, including CO2, H2, and CH4. frontiersin.orgresearchgate.net
Key Research Findings for TBPALs:
| Polymer | Monomers | Surface Area (SA_BET) | CO2 Uptake (273 K) | H2 Uptake (77 K) |
|---|---|---|---|---|
| TBPAL2 | 2,7,14-triaminotriptycene, Phloroglucinol | - | 163.7 mg/g | 16.2 mg/g |
| TBPAL4 | this compound, Hydroquinone | - | - | - |
This table presents selected data for comparison; a comprehensive set of five TBPALs were synthesized and studied. frontiersin.org
The microporosity of TBPALs is attributed to the rigid 3D structure of the incorporated triptycene units, which prevents efficient packing of the polymer chains. frontiersin.org This leads to amorphous materials with significant free volume. frontiersin.org The amine functional groups within the network enhance the affinity and selectivity for CO2 capture. frontiersin.org
Triptycene-Based Schiff-Base-Linked Porous Networks (TBOSBLs)
Triptycene-Based Schiff-Base-Linked Porous Networks (TBOSBLs) are synthesized through the condensation reaction of di- or triaminotriptycenes with aldehydes, such as 1,3,5-triformylphloroglucinol (TFP). nih.govacs.org These reactions form robust imine linkages, creating amorphous and thermally stable porous polymers. nih.govnih.gov The incorporation of the triptycene moiety results in materials with significant surface areas and nanopores. nih.govnih.gov
One specific example, TBOSBL3, was synthesized from this compound and 1,3,5-triformylphloroglucinol. acs.org These networks exhibit good gas uptake capacities and high selectivity for CO2 over N2. nih.govnih.gov
Pore Properties and Gas Uptake of a Representative TBOSBL:
| Polymer | Surface Area (SA_BET) | CO2 Uptake (273 K, 1 bar) | H2 Uptake (77 K, 1 bar) | CO2/N2 Selectivity (273 K) |
|---|
| TBOSBL (representative) | up to 649 m²/g | >125 mg/g | up to 19.5 mg/g | up to 108 |
This table summarizes the general performance of the TBOSBL series. nih.govacs.orgnih.gov
The inefficient packing of the triptycene units within the polymer framework creates internal molecular free volume, which is key to their gas storage abilities. nih.gov
Hydroxyl-Functionalized Microporous Organic Polymers (HF-MOPs)
A novel hydroxyl-functionalized microporous organic polymer (HF-MOP) has been developed through the polycondensation of 2,3-dihydroxyterephthalaldehyde (B2954148) and this compound. rsc.orgresearchgate.net This material not only demonstrates good performance in CO2 capture but also acts as a metal-free heterogeneous catalyst. rsc.org The presence of hydroxyl groups within the porous structure is crucial for both its CO2 capture and catalytic capabilities. rsc.orgbeilstein-journals.org
The HF-MOP exhibited a CO2 capture performance of 8.7 wt% at 273 K and 1 bar. rsc.org Furthermore, it effectively catalyzed the cycloaddition of CO2 with various epoxides to produce cyclic carbonates under mild, solvent-free conditions, with yields ranging from 82-91%. rsc.org The polymer could be recycled five times without a significant loss in its catalytic activity. rsc.org
Design of Triptycene-Based Cationic Porous Organic Polymers for Pollutant Removal
Researchers have designed and synthesized a unique triptycene-based cationic porous organic polymer, designated TP_iPOP-2, for the effective removal of anionic water pollutants. acs.orgresearchgate.netacs.orgfigshare.com This polymer is created by polymerizing 1,4-bis(bromomethyl)benzene (B118104) with a triptycene-based monomer containing three pyridine-pendant units, which is synthesized from this compound and isonicotinoyl chloride. acs.org The synthesis involves a Menshutkin-type quarterization reaction, resulting in a positively charged porous material. acs.org
TP_iPOP-2 has demonstrated a remarkable ability to adsorb a wide range of inorganic and organic anionic contaminants from water, including chromate (B82759) (CrO₄²⁻), pertechnetate (B1241340) (TcO₄⁻), triiodide (I₃⁻), picrate, and organic dyes like alizarin (B75676) red S and methyl orange. acs.orgacs.org The adsorption mechanism is based on ion exchange, and the material exhibits rapid sieving kinetics and high uptake capacities. acs.orgresearchgate.net The polymer maintains its effectiveness even in the presence of high concentrations of competing anions. acs.orgfigshare.com
Microporous Polyamide Membranes for Molecular Sieving
Microporous polyamide membranes constructed from this compound have shown great promise for molecular sieving applications, particularly for the separation of nitrogen from volatile organic compounds (VOCs). researchgate.netnih.govnih.gov These membranes are synthesized by polymerizing this compound with aromatic or aliphatic acyl chlorides. researchgate.netnih.gov The resulting fully aromatic polyamide membranes exhibit exceptional stability. researchgate.netnih.gov
These membranes form a "fisherman's net-shaped" polymer structure that can be fabricated into composite membranes via a solution process. nih.govgoogle.com A fully aromatic polyamide membrane demonstrated a constant rejection rate of 99% for cyclohexane (B81311) and a nitrogen permeability of approximately 50 Barrer over 100-day experiments, indicating excellent stability and performance. researchgate.netnih.gov This stability is attributed to the rigid, fully aromatic polymer structure that resists the local rearrangement of polymer chains. researchgate.netnih.gov
Gas Adsorption and Separation Performance of Triptycene-Based Networks
Porous organic polymers (POPs) derived from this compound have demonstrated significant potential as effective adsorbents for various small gas molecules. The combination of high surface area, tunable porosity, and the presence of nitrogen-rich functionalities within the polymer frameworks contributes to their impressive gas uptake and selectivity.
Carbon Dioxide Uptake and Selectivity
The capture of carbon dioxide (CO2), a primary greenhouse gas, is a critical area of research where triptycene-based networks show considerable promise. The incorporation of CO2-philic sites, such as nitrogen atoms, within the porous structure enhances the affinity of these materials for CO2 molecules.
Several studies have highlighted the performance of POPs derived from this compound in CO2 adsorption. For instance, triptycene-based and Schiff-base-linked polymers (TBOSBLs) have been synthesized that exhibit notable CO2 uptake capacities. One such polymer, TBOSBL3, created from this compound and 1,3,5-triformylphloroglucinol, recorded a CO2 uptake of over 125 mg/g at 273 K and 1 bar. nih.gov Similarly, amine-functionalized triptycene-based organic polymers (TBPALs) have also been developed, with TBPAL2 showing a CO2 uptake of 163.7 mg/g at 273 K. frontiersin.org Another class of materials, triptycene-based 1,2,3-triazole linked network polymers (TNPs), demonstrated CO2 uptake as high as 4.45 mmol/g at 273 K and 1 bar. rsc.org
A key advantage of these materials is their ability to selectively capture CO2 from gas mixtures, particularly in the presence of nitrogen (N2). The CO2/N2 selectivity for TBOSBLs ranged from 68 to 108 at 273 K, with TBOSBL3 showing the highest selectivity of 108. nih.govacs.org This high selectivity is attributed to the favorable interactions between the acidic CO2 molecules and the basic nitrogen sites within the polymer framework. frontiersin.org
Table 1: CO2 Uptake and Selectivity of Triptycene-Based Porous Networks
| Material | CO2 Uptake (at 273 K, 1 bar) | CO2/N2 Selectivity (at 273 K) |
| TBOSBL3 | >125 mg/g nih.gov | 108 nih.govacs.org |
| TBPAL2 | 163.7 mg/g frontiersin.org | - |
| TNP4 | 4.45 mmol/g rsc.org | - |
| TNP3 | - | 48 (CO2/N2), 8-9 (CO2/CH4) rsc.org |
Hydrogen Storage Capabilities
As the world seeks cleaner energy alternatives, the storage of hydrogen (H2) has become a significant technological challenge. Triptycene-based porous materials are being explored for their potential in H2 storage due to their high surface area and lightweight nature.
Research has shown that triptycene-based networks can effectively store hydrogen. For example, TBOSBLs have demonstrated H2 uptake capacities of up to 19.5 mg/g at 77 K and 1 bar. nih.govacs.org Amine-functionalized triptycene-based polymers (TBPALs) have also shown promising results, with TBPAL2 registering an H2 uptake of 16.2 mg/g at 77 K. frontiersin.org Furthermore, triptycene-based 1,2,3-triazole linked network polymers (TNPs) have recorded H2 storage capacities of up to 1.8 wt%. rsc.org
Table 2: Hydrogen Storage in Triptycene-Based Porous Networks
| Material | H2 Uptake (at 77 K, 1 bar) |
| TBOSBLs | up to 19.5 mg/g nih.govacs.org |
| TBPAL2 | 16.2 mg/g frontiersin.org |
| TNP4 | 1.8 wt% rsc.org |
Methane (B114726) Adsorption Characteristics
Methane (CH4), the primary component of natural gas, is another important energy source. Developing materials for efficient methane storage is crucial for its use as a transportation fuel. Triptycene-based porous polymers have shown potential for methane adsorption, with performance influenced by factors like linker flexibility within the polymer network. researchgate.netmdpi.comnih.gov
Studies on triptycene-based hypercrosslinked polymers (HCPs) have revealed interesting insights. For instance, a polymer named PTN-71, despite having a lower surface area than its more rigid counterpart (PTN-70), exhibited a significantly higher methane adsorption capacity of 329 cm³/g at 275 K and 95 bars. researchgate.netmdpi.comnih.gov This enhanced performance is attributed to the flexible network structure of PTN-71, which can swell under high pressure. researchgate.netnih.gov At lower pressures, amine-linked triptycene-based polymers (TBPALs) have also been investigated for methane adsorption, with isosteric heats of adsorption (Qst) values suggesting physisorption. frontiersin.org
Table 3: Methane Adsorption in Triptycene-Based Porous Materials
| Material | Methane Adsorption Capacity | Conditions |
| PTN-71 | 329 cm³/g researchgate.netmdpi.comnih.gov | 275 K, 95 bars |
| PTN-71 | 28.8 cm³/g mdpi.com | 273 K, 1 bar |
| PTN-70 | 7.9 cm³/g mdpi.com | 273 K, 1 bar |
Environmental Remediation via Porous Networks
The high surface area and chemical stability of triptycene-based porous networks also make them suitable candidates for environmental remediation applications, such as the removal of hazardous materials from aqueous and gaseous environments.
Iodine Scavenging from Aqueous and Gaseous Phases
The capture of radioactive iodine from nuclear waste and contaminated environments is a critical safety concern. Triptycene-based porous organic polymers have emerged as effective adsorbents for iodine, owing to the presence of electron-rich aromatic rings and nitrogen centers that can interact with iodine molecules. rsc.org
A triptycene-based porous organic network, TP_POP-7, synthesized from a triptycene triamine, has demonstrated exceptional iodine capture capabilities from various media. rsc.org It can adsorb up to 4215 mg/g of iodine vapor at 75 °C and 2040 mg/g at room temperature. rsc.org Furthermore, it can effectively remove iodide ions from aqueous solutions with a capacity of 2312 mg/g. rsc.org The adsorption kinetics for iodine from aqueous solution were found to be rapid, following a pseudo-second-order model. rsc.org Another material, a triptycene-based cationic porous organic polymer (TP_iPOP-2), also showed a high iodine vapor uptake capacity of 3.2 g/g. acs.org
Table 4: Iodine Scavenging by Triptycene-Based Porous Networks
| Material | Iodine Uptake Capacity | Medium/Condition |
| TP_POP-7 | 4215 mg/g rsc.org | Iodine vapor at 75 °C |
| TP_POP-7 | 2040 mg/g rsc.org | Iodine vapor at 25 °C |
| TP_POP-7 | 2312 mg/g rsc.org | Aqueous solution (iodide ions) |
| TP_iPOP-2 | 3.2 g/g acs.org | Iodine vapor (static conditions) |
Anionic Water Pollutant Removal
Water contamination by anionic pollutants, including industrial dyes and inorganic anions, poses a significant threat to public health and the environment. figshare.com Cationic porous organic polymers derived from triptycene have shown great promise for the removal of these pollutants through ion-exchange mechanisms. acs.org
A triptycene-based cationic porous organic polymer, TP_iPOP-2, has been shown to effectively remove a variety of anionic pollutants from water. acs.org This includes inorganic anions like chromate (CrO42-) and organic dyes such as alizarin red S and methyl orange. acs.org The material exhibits rapid adsorption kinetics, removing over 99% of the dyes from their aqueous solutions within 60 minutes. acs.org Importantly, the adsorption performance of TP_iPOP-2 is not significantly affected by the presence of other competing anions. acs.org
Catalytic Applications and Photocatalytic Systems
Heterogeneous Catalysis Utilizing Triptycene (B166850) Derivatives
The incorporation of the rigid triptycene skeleton into polymer networks leads to materials with significant intrinsic microporosity. This structural feature is highly advantageous for heterogeneous catalysis, where a large surface area and accessible active sites are crucial for efficient catalytic performance.
Polymer networks derived from triaminotriptycene monomers have been successfully employed as heterogeneous metal-free catalysts. These materials leverage the basicity of the amine groups inherent to the monomer. For instance, microporous polymer networks assembled from triaminotriptycene through a polymerization reaction based on Tröger's base formation exhibit high surface areas, reaching up to 1000 m²/g. acs.org These networks function as effective heterogeneous basic catalysts.
In a model Knovenagel condensation reaction between malononitrile (B47326) and benzaldehyde, these triptycene-based polymer networks demonstrate a significant rate enhancement. acs.org The high concentration of basic amine sites within the porous structure allows these materials to outperform even homogeneous Tröger's base catalysts. acs.org The reusability of these catalysts has been confirmed, with one network showing sustained high conversion rates of malononitrile over eight repeated reaction cycles. researchgate.net This highlights the potential of these materials as robust and efficient metal-free organocatalysts.
The amine functionalities of 2,6,14-triaminotriptycene serve as ideal building blocks for constructing porous organic polymers (POPs) with embedded catalytic sites. These organocatalytic polymer networks are particularly promising for reactions that can be catalyzed by primary, secondary, or tertiary amines. The Knoevenagel reaction, a staple in carbon-carbon bond formation, is frequently catalyzed by amines which act by forming iminium ions and enamines as intermediates. derpharmachemica.com
By immobilizing the amine catalytic sites within a rigid, porous polymer framework derived from triptycene, several advantages of heterogeneous catalysis are realized, including straightforward catalyst separation and recycling. derpharmachemica.com The swelling properties of these polymer networks in the reaction medium can further enhance catalytic activity by increasing the accessibility of the catalytic sites within the three-dimensional scaffold. derpharmachemica.com The rigid and contorted shape of the triptycene unit ensures permanent porosity, preventing the collapse of the network and maintaining access to the active sites.
Photocatalytic Systems Based on Triptycene Incorporations
The unique electronic and structural properties of the triptycene scaffold have been harnessed to improve the performance of photocatalytic materials, particularly in the field of solar fuel production. Polymeric carbon nitride (CN) is a well-studied photocatalyst, but its efficiency is often limited by poor visible-light absorption and rapid recombination of charge carriers. nih.govacs.org
To address the limitations of bulk carbon nitride, researchers have developed a novel donor-acceptor (D-A) conjugated polymer by thermally copolymerizing melamine (B1676169) with this compound, creating triptycene-incorporated carbon nitride (T-CN). nih.govacs.org In this structure, the electron-rich triptycene unit acts as the donor, while the triazine units of the carbon nitride act as the acceptor.
This D-A architecture leads to several beneficial properties. Density functional theory (DFT) calculations have shown that the formation of an intramolecular charge transfer system and an extended π-conjugative effect within the T-CN material result in a broadened light-harvesting spectral range and a higher efficiency of charge separation and transfer. nih.gov These improved characteristics translate to superior visible-light photocatalytic performance for solar fuel production, including both hydrogen evolution and carbon dioxide reduction. nih.govacs.org
The enhanced performance of T-CN photocatalysts stems from their improved ability to generate and utilize photogenerated charge carriers (electrons and holes). The D-A structure facilitates the separation of these carriers, reducing the likelihood of their recombination and making them more available for redox reactions. nih.gov In the context of solar fuel production, the highly reducing electrons in the conduction band of the material are used to drive reactions such as the reduction of protons (H⁺) to hydrogen gas (H₂) and the reduction of carbon dioxide (CO₂) to valuable chemical feedstocks like carbon monoxide (CO). nih.govnih.gov
The optimal T-CN catalyst, prepared from melamine and this compound, has demonstrated significantly enhanced photocatalytic activity compared to bulk carbon nitride. nih.govacs.org
| Photocatalytic Reaction | Catalyst | Production Rate (μmol·h⁻¹) | Enhancement Factor (vs. Bulk CN) |
|---|---|---|---|
| Hydrogen Evolution | Optimal T-CN | 80.9 ± 1.3 | ~8-fold |
| Carbon Dioxide Reduction (to CO) | Optimal T-CN | 8.1 ± 0.2 | ~20-fold |
The mechanism involves the absorption of visible light by the T-CN material, promoting an electron to a higher energy level. This electron is then efficiently transferred through the conjugated system, ultimately participating in the reduction of H⁺ or CO₂ at the catalyst surface. Simultaneously, the resulting "hole" is consumed by a sacrificial electron donor in the system, completing the photocatalytic cycle.
Ligand Roles in Transition Metal Catalysis and Complex Formation
The rigid and sterically defined triptycene scaffold is an excellent platform for designing novel ligands for transition metal catalysis. The amine groups of this compound, in particular, can serve as coordination sites or as anchor points for attaching other coordinating moieties. The unique three-dimensional structure allows for the creation of a specific steric environment around a metal center, which can influence the selectivity and activity of the catalyst. mdpi.com
Triptycene-based ligands have been explored in various catalytic systems. For example, monophosphine ligands derived from triptycene have been synthesized and used in palladium-catalyzed reactions. acs.orgnih.gov The high structural rigidity and steric bulk around the phosphine (B1218219) functionality are key features of these ligands. acs.orgnih.gov A Pd(II) complex with a triptycene-based monophosphine ligand was shown to be highly effective in Suzuki-Miyaura cross-coupling reactions, demonstrating the catalytic activity of such complexes. acs.org
Furthermore, the inherent chirality of certain substituted triptycenes can be exploited to create chiral ligands for asymmetric catalysis. mdpi.com An optically active triptycene-based monophosphine ligand showed good enantioselectivity in the palladium-catalyzed asymmetric hydrosilylation of styrene, marking a significant demonstration of the potential of this class of ligands. nih.gov
Beyond phosphines, triaminotriptycene has been used as a rigid anchoring platform to prepare tripodal ligands for the complexation of lanthanide(III) ions. rsc.org These studies, which investigate the formation of various complex species, underscore the utility of the triptycene framework in creating pre-organized coordination environments for metal ions. rsc.org While these specific examples are with lanthanides, they illustrate the principle that the triamine structure is a viable starting point for constructing multidentate ligands capable of forming stable complexes with various metals, including transition metals. The amine groups provide versatile handles for synthesizing more elaborate ligand structures tailored for specific catalytic applications or for the formation of complex supramolecular structures.
Supramolecular Chemistry and Host Guest Phenomena
Construction of Supramolecular Architectures from Triptycene (B166850) Scaffolds
The unique three-bladed paddlewheel shape of triptycene derivatives serves as a versatile scaffold for creating complex supramolecular structures. researchgate.netresearchgate.net The rigid and pre-organized nature of the triptycene core allows for the predictable arrangement of appended functional groups, making it an ideal component for the rational design of porous organic materials and macrocycles. researchgate.netmdpi.com Specifically, 2,6,14-trisubstituted triptycenes are recognized as valuable building blocks for developing novel receptors and synthetic molecular machines. researchgate.netnih.gov
The amino groups on 2,6,14-Triaminotriptycene can be derivatized to introduce other functionalities, expanding its utility in constructing diverse supramolecular architectures. For instance, the corresponding 2,6,14-triacetaminotriptycene, where the amino groups are converted to amides, has been shown to self-assemble into a two-dimensional layered structure with pores. nih.gov This self-assembly is driven by hydrogen bonding, and these 2D layers further stack to form a three-dimensional microporous architecture. nih.gov The deacetylation of this triacetamido derivative presents a synthetic route back to this compound, suggesting the potential of the primary amine to engage in similar hydrogen-bonded networks. nih.gov
Furthermore, this compound can be utilized as a monomer in the synthesis of more extended structures. Its reaction with 1,3,5-triformylphloroglucinol leads to the formation of triptycene-based boronate-linked porous organic polymers. researchgate.net This highlights the role of this compound as a tripodal building unit for creating covalently linked, porous networks.
Self-Assembly Principles in Triptycene-Based Supramolecular Systems
Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. In triptycene-based systems, the primary driving forces for self-assembly are often hydrogen bonding and π-π stacking interactions.
The strategic placement of the three amino groups in this compound allows for the formation of extensive hydrogen-bonding networks. As demonstrated by its derivative, 2,6,14-triacetaminotriptycene, the amide groups can direct the formation of porous 2D layers that subsequently stack into a 3D architecture. nih.gov The parallelism of the three amide groups with their attached aromatic rings is a key factor in this organized assembly. nih.gov It is plausible that this compound itself can participate in similar hydrogen-bonding motifs, leading to the formation of well-defined supramolecular structures.
The rigid triptycene core prevents efficient packing in the solid state, which can lead to the formation of porous materials. This inherent property, combined with the directional nature of hydrogen bonds from the amino groups, provides a powerful strategy for the bottom-up construction of functional supramolecular materials from this compound.
Theoretical and Computational Methodologies in Triptycene Research
Electronic Structure and Reactivity Studies
The rigid, three-dimensional structure of triptycene (B166850), combined with the electronic influence of its amino substituents, gives rise to complex behaviors that are well-suited for theoretical study.
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic properties of molecules. In the context of 2,6,14-triaminotriptycene, DFT calculations have been instrumental in understanding phenomena such as intramolecular charge transfer (ICT) and π-conjugation. When this compound is incorporated into donor-acceptor (D-A) structures, DFT studies show that the formation of an ICT state and an extended π-conjugative effect can occur. This leads to a broadened light-harvesting spectral range and a higher efficiency in charge separation and transfer. These theoretical insights are critical in the development of materials for applications like photoredox catalysis.
The application of DFT allows researchers to calculate and visualize key electronic parameters, providing a detailed picture of how the triptycene framework mediates electronic communication between the amino groups and other parts of a larger molecular system.
Table 1: Application of DFT in Electronic Structure Analysis
| Studied Property | Computational Method | Key Finding |
|---|---|---|
| Intramolecular Charge Transfer | Density Functional Theory (DFT) | Formation of ICT state in Donor-Acceptor structures. |
| π-Conjugation | Density Functional Theory (DFT) | Extended conjugation contributes to broadened spectral range. |
While specific studies detailing the reaction intermediates of this compound are not extensively documented in the available literature, DFT is a primary tool for such investigations. This methodology allows for the comprehensive study of reaction mechanisms by calculating the energies of reactants, products, transition states, and intermediates.
Computational analysis can map out potential reaction pathways, such as those involving nucleophilic substitution or Michael addition, to determine the most energetically favorable route. For instance, in phosphine-catalyzed reactions of other complex molecules, DFT has been used to elucidate multi-step mechanisms, including the formation of enolate intermediates and ylides, and to understand the origin of chemoselectivity. rsc.org These computational approaches are directly applicable to predicting the reactivity of the amino groups on the triptycene scaffold and identifying the structure of transient species that govern reaction outcomes.
Materials Modeling and Performance Prediction
Beyond single-molecule properties, computational methods are vital for modeling the bulk properties of materials derived from this compound and predicting their performance in various applications.
When this compound is used as a building block for porous crystalline polymers, its rigid three-dimensional shape is critical in preventing efficient packing, thereby creating intrinsic microporosity. The spatial arrangement of the amino groups significantly impacts the resulting material's crystallinity and gas adsorption properties.
Computational methods, including DFT, can be used to simulate the structures of these polymers and predict their pore properties. For example, simulations of crystalline polymers formed from different triaminotriptycene regioisomers have shown that the monomer geometry has a profound influence on the resulting pore sizes. These simulations are consistent with experimental observations from gas adsorption measurements, underscoring their predictive power.
Table 2: Simulated Pore Sizes in Triptycene-Based Crystalline Polymers
| Polymer System | Computational Method | Calculated Pore Size (nm) |
|---|---|---|
| Polymer from 2,6,10-Triaminotriptycene | Simulation | 1.4 |
Data derived from studies on regioisomeric triaminotriptycene-based polymers. mit.edu
Molecular Dynamics (MD) simulations are a powerful tool for studying the structure-property relationships and dynamic behavior of materials at the atomic level. For polymers incorporating triptycene units, MD simulations provide crucial insights into intermolecular interactions and their consequences for material performance. mdpi.comnih.gov
These simulations are used to model the complex packing of polymer chains, which is heavily influenced by the bulky, shape-persistent triptycene scaffold that prevents strong interchain interactions. mit.edu MD studies can analyze the reorientational motions of the triptycene units within a polymer matrix, shedding light on the material's local dynamics. nih.gov This is particularly important for applications like gas separation membranes, where understanding the relationship between polymer dynamics, free volume, and gas transport is key to designing more efficient materials. mdpi.comnih.gov MD simulations can also effectively model phenomena such as gas-sorption-induced volume dilation, a property that is difficult to capture experimentally. mdpi.com
Advanced Characterization Techniques for 2,6,14 Triaminotriptycene Materials
Spectroscopic Characterization
Spectroscopic techniques are fundamental in elucidating the electronic structure, chemical bonding, and functional group composition of 2,6,14-triaminotriptycene-based materials.
NMR spectroscopy is a powerful tool for confirming the molecular structure of triptycene (B166850) derivatives in both solution and solid states.
¹H and ¹³C NMR are routinely used to verify the successful synthesis of monomers and to characterize their subsequent polymerization. In a triptycene-based tripodal ligand formed from the reaction of this compound with 2-hydroxybenzaldehyde, the ¹H NMR spectrum shows distinct signals for the phenolic, imino, and aromatic protons. nih.gov The non-aromatic bridgehead protons (H-9/H-10) typically appear as singlets in the 5.5-5.9 ppm region, which is a hallmark of the triptycene scaffold. nih.gov The aromatic protons appear in the range of 6.9 to 7.6 ppm, with their splitting patterns providing information about the substitution on the benzene rings. nih.gov
Solid-State NMR is particularly useful for characterizing insoluble network polymers derived from this compound. Solid-state ¹³C NMR spectra of triptycene-based porous organic polymers (POPs) clearly show a strong signal around 52 ppm, which is assigned to the sp³-hybridized bridgehead carbons of the triptycene unit, confirming its incorporation into the polymer backbone. researchgate.net The aromatic carbons of the triptycene moiety typically resonate in the 116–136 ppm range. researchgate.net
Table 1: Representative NMR Spectroscopic Data for this compound Derivatives
| Nucleus | Chemical Shift (δ) / ppm | Assignment | Reference |
| ¹H | ~13.0 | Phenolic OH | nih.gov |
| ¹H | ~8.9 | Imino CH=N | nih.gov |
| ¹H | 6.9 - 7.6 | Aromatic C-H | nih.gov |
| ¹H | 5.5 - 5.9 | Bridgehead C-H | nih.gov |
| ¹³C (Solid-State) | ~185 | Carbonyl C=O (in comonomer) | researchgate.net |
| ¹³C (Solid-State) | 116 - 136 | Aromatic C (Triptycene) | researchgate.net |
| ¹³C (Solid-State) | ~52 | Bridgehead C (Triptycene) | researchgate.net |
FTIR spectroscopy is an indispensable technique for identifying functional groups and monitoring chemical reactions. When this compound is used as a monomer to create Schiff-base-linked porous networks, the formation of the polymer can be tracked by the disappearance of the carbonyl (C=O) stretching band from the aldehyde co-monomer (e.g., 1,3,5-triformylphloroglucinol at ~1652 cm⁻¹) and the appearance of a new high-intensity band around 1290 cm⁻¹, corresponding to the C–N stretching vibration of the newly formed enamine linkage. researchgate.net Similarly, in the synthesis of triazole-linked network polymers from a 2,6,14-triazido triptycene precursor, the disappearance of the characteristic azide (–N₃) stretching vibration at ~2096 cm⁻¹ confirms the successful click reaction.
Table 2: Key FTIR Vibrational Bands in Materials Derived from Triptycene Precursors
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance | Reference |
| ~2096 | N₃ asymmetric stretch | Disappears upon formation of triazole links | |
| ~1652 | C=O stretch (aldehyde) | Disappears upon Schiff base condensation | researchgate.net |
| ~1448 | C-H bend | Present in triptycene backbone | researchgate.net |
| ~1290 | C-N stretch (enamine) | Appears upon Schiff base formation | researchgate.net |
The electronic properties of this compound materials are investigated using UV-Vis absorption and photoluminescence spectroscopy. The UV-Vis spectra of triptycene derivatives typically exhibit transitions in the UV region attributed to π–π* transitions of the aromatic rings. acs.orgresearchgate.net For instance, 2,6,14-trisubstituted ethynyl triptycene derivatives show absorption bands around 260 nm and 295 nm in DMSO. acs.orgresearchgate.net
Some derivatives of this compound also exhibit fluorescence. A Schiff base tripod synthesized from this compound is reported to have a fluorescence emission maximum at 550 nm in a THF solution. nih.gov In contrast, ethynyl derivatives have been found to be weakly fluorescent, with an emission maximum at 311 nm when excited at 260 nm. researchgate.net This tunability of the emission wavelength highlights the potential of these materials in optoelectronic applications.
Table 3: Photophysical Properties of 2,6,14-Trisubstituted Triptycene Derivatives
| Derivative Type | Absorption λₘₐₓ (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Emission λₘₐₓ (nm) | Reference |
| Ethynyl Derivative | 260 | 3.29 x 10⁴ | 311 | acs.orgresearchgate.net |
| Ethynyl Derivative | 295 | 1.35 x 10⁴ | 311 | acs.orgresearchgate.net |
| Schiff Base Tripod | Not specified | Not specified | 550 | nih.gov |
XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material. For materials synthesized from this compound, XPS can be used to confirm the presence of nitrogen and to analyze the chemical environment of the carbon and nitrogen atoms. High-resolution scans of the C 1s and N 1s regions would provide information on the different types of carbon (e.g., C-C in aromatic rings, sp³ bridgehead C-C, and C-N bonds) and nitrogen (e.g., amine, imine, or triazole). This analysis is crucial for verifying the covalent linkages formed during polymerization and for detecting any surface oxidation or unreacted functional groups.
Table 4: Expected Core Level Binding Energies in XPS Analysis of a this compound-Based Polymer
| Core Level | Expected Binding Energy (eV) | Associated Functional Group |
| C 1s | ~284.8 | Aromatic C-C, C-H |
| C 1s | ~285.5 | C-N (Amine/Imine) |
| N 1s | ~399.5 | -NH₂ (Amine) |
| N 1s | ~398.7 | -CH=N- (Imine) |
Raman spectroscopy provides information about vibrational modes and is complementary to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for studying the carbon skeleton of triptycene. Studies on the parent triptycene molecule have shown that it polymerizes under high pressure via cycloaddition at the aromatic sites, a process that can be monitored by vibrational spectroscopy. acs.org For materials based on this compound, Raman spectroscopy could be used to probe the integrity of the rigid triptycene backbone after polymerization and to characterize the vibrational modes associated with the aromatic rings and the bridgehead carbons. Significant changes in the Raman spectra, such as broadening of peaks associated with the aromatic rings, can indicate polymerization or changes in the local chemical environment. acs.org
Structural and Morphological Analysis
Understanding the solid-state packing, crystallinity, and macroscopic morphology of this compound materials is critical for their application in areas like gas separation and catalysis.
Powder X-ray Diffraction (PXRD) is the primary technique for assessing the crystallinity and long-range order of these materials. Crystalline polymers synthesized from triptycene-based monomers can form layered 2D structures. acs.orgnih.gov The PXRD patterns of such materials exhibit distinct diffraction peaks; for example, a highly crystalline polymer might show a strong peak at a low 2θ value (e.g., 3.7°) corresponding to the (100) facet, which indicates an ordered, layered packing. acs.orgnih.gov The presence of multiple diffraction peaks confirms a high level of crystallinity. acs.orgnih.gov Conversely, many triptycene-based polyimides are found to be amorphous, showing broad, featureless XRD patterns. mit.edu
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology and ultrastructure of the materials. nih.govresearchgate.net SEM provides information on the surface topography, particle shape, and aggregation state of the bulk material. acs.org TEM offers higher resolution, allowing for the direct visualization of the porous network and the nanoscale ordering within the material. acs.orgresearchgate.net For instance, TEM imaging of a polymer derived from high-pressure treatment of triptycene revealed the presence of ~10 nm voids. acs.org These techniques are essential for confirming the porous nature of network polymers and for studying the dispersibility of crystalline nanosheets. acs.org
Table 5: Summary of Structural and Morphological Analysis Techniques
| Technique | Information Obtained | Typical Findings for Triptycene Materials | Reference |
| PXRD | Crystallinity, long-range order, interlayer spacing | Can be highly crystalline with layered structures (peaks at low 2θ) or amorphous (broad halos) | acs.orgnih.govmit.edu |
| SEM | Surface morphology, particle size and shape, aggregation | Reveals porous structures and overall material topography | acs.org |
| TEM | Nanoscale structure, direct visualization of pores and layers | Confirms presence of voids (~10 nm), examines exfoliation of 2D crystalline sheets | acs.orgacs.org |
X-ray Diffraction (XRD) and Single-Crystal X-ray Analysis for Structural Elucidation
X-ray diffraction techniques are fundamental in confirming the atomic and molecular structure of crystalline materials derived from this compound.
Single-Crystal X-ray Analysis has been successfully employed to determine the precise three-dimensional structure of various triptycene derivatives. nih.govresearchgate.net This technique provides unambiguous confirmation of bond lengths, angles, and the spatial arrangement of atoms within the molecule, which is crucial for understanding its reactivity and how it assembles into larger structures. For instance, the structures of several 2,6,14- and 2,7,14-trisubstituted triptycene derivatives have been efficiently determined using X-ray analysis, confirming their potential as building blocks for more complex architectures. nih.gov
Powder X-ray Diffraction (PXRD) is essential for analyzing the structure of polycrystalline materials, such as network polymers, which are commonly synthesized from this compound. While these materials are often amorphous or semi-crystalline, PXRD patterns can reveal the presence of ordered domains. In a series of triptycene-based crystalline polymers (TRIP-CPs), PXRD was used to confirm their layered 2D structures. acs.org For one such polymer, TRIP-CP-1, an intense PXRD peak at 3.7° was attributed to diffraction from the (100) facet, indicating a high level of crystallinity. acs.org Further signals at various angles corresponded to other facets, allowing for detailed structural characterization. acs.org The broad nature of XRD patterns in other triptycene-based polymers, such as benzimidazole-linked polymers (BILPs), indicates their amorphous character. rsc.orgijcce.ac.ir
Electron Microscopy for Morphological Assessment (e.g., FESEM)
Electron microscopy provides direct visualization of the surface topography and morphology of materials at the micro- and nanoscale.
Field Emission Scanning Electron Microscopy (FESEM) is frequently used to study the morphology of polymers derived from this compound. For example, FESEM imaging of certain triptycene-based crystalline polymers revealed morphologies that could be tuned via regioisomerism, including the formation of bowl-like spheres. acs.org In the case of benzimidazole-linked polymers (BILPs), SEM was used to determine the phase purity and morphology of the resulting materials. rsc.org This technique is critical for understanding how the synthesis conditions and the monomer's geometry influence the final form of the polymer, which in turn affects its properties like surface area and accessibility of pores.
Porosity and Adsorption Characterization
The rigid, non-planar structure of the triptycene unit prevents efficient packing in the solid state, leading to the formation of porous materials with high internal surface areas. Characterizing this porosity is key to evaluating their performance in applications like gas storage and separation.
Gas Adsorption/Desorption Isotherms (N₂, CO₂, H₂, CH₄)
Gas sorption measurements are used to quantify the ability of a porous material to capture and store various gases. The shape of the adsorption/desorption isotherm provides insight into the nature of the porosity.
Materials derived from this compound often exhibit Type I isotherms, which are characteristic of microporous materials. youtube.com This indicates rapid gas uptake at low relative pressures as the micropores are filled.
Carbon Dioxide (CO₂) Adsorption : Triptycene-based polymers show significant promise for CO₂ capture. A series of triptycene-based polyamide networks (TBPs) demonstrated noteworthy CO₂ uptake and CO₂/N₂ selectivity. researchgate.net Another set of nanoporous amine-functionalized triptycene-based organic polymers (TBPALs) also showed reversible CO₂ capture, with TBPAL2 registering a high uptake of 163.7 mg g⁻¹ at 273 K. frontiersin.orgresearchgate.net The presence of CO₂-philic amide groups and nitrogen atoms in the polymer framework enhances CO₂ adsorption through dipole-quadrupole interactions. researchgate.net The reversible nature of the isotherms, with negligible hysteresis, suggests that the adsorption is a physisorption process, allowing for easy regeneration of the adsorbent material. frontiersin.org
Hydrogen (H₂) and Methane (B114726) (CH₄) Adsorption : These same porous networks have been evaluated for H₂ and CH₄ storage. TBPALs demonstrated reversible capture of H₂ and CH₄, with TBPAL2 showing the highest H₂ uptake of 16.2 mg g⁻¹ at 77 K. researchgate.net Triptycene-based polymers of intrinsic microporosity (PIMs) have shown impressive hydrogen adsorption capacities, reaching up to 1.83% by mass at 1 bar and 77 K. researchgate.net
| Polymer | Gas | Uptake (mg g⁻¹) | Temperature (K) | Pressure (bar) |
|---|---|---|---|---|
| TBPAL2 | CO₂ | 163.7 | 273 | 1 |
| TBPAL2 | CO₂ | 125.0 | 298 | 1 |
| TBPAL4 | CO₂ | 125.3 | 273 | 1 |
| TBPAL4 | CO₂ | 78.9 | 298 | 1 |
| TPP1 | CO₂ | 78.4 | 273 | 1 |
| TPP2 | CO₂ | 68.6 | 273 | 1 |
| TPP3 | CO₂ | 61.5 | 273 | 1 |
| TBPAL2 | H₂ | 16.2 | 77 | 1 |
| TBPAL4 | H₂ | 11.4 | 77 | 1 |
| TBPAL2 | CH₄ | 30.9 | 273 | 1 |
| TBPAL4 | CH₄ | 33.3 | 273 | 1 |
Brunauer-Emmett-Teller (BET) Surface Area Analysis
The Brunauer-Emmett-Teller (BET) method, which analyzes nitrogen adsorption data at 77 K, is the standard for determining the specific surface area of porous materials.
Polymers synthesized from this compound can exhibit a wide range of BET surface areas, depending on the co-monomers and synthetic conditions. For instance, network polymers of intrinsic microporosity (network-PIMs) derived from triptycene monomers can have their BET surface areas tuned from 618 to 1760 m² g⁻¹. researchgate.net In contrast, a series of triptycene-based polyamide networks (TBPs) showed more modest surface areas, with a maximum S(BET) of up to 80 m² g⁻¹. researchgate.net Another study on crystalline polymers (TRIP-CPs) showed that the arrangement of amine groups on the triptycene monomer significantly impacts the surface area; TRIP-CP-1 and TRIP-CP-3 had high BET surface areas of 623 and 625 m² g⁻¹, respectively, while TRIP-CP-2 and TRIP-CP-4 had much lower values of 19 and 33 m² g⁻¹. nih.gov
| Polymer Series | Specific Polymer | BET Surface Area (m² g⁻¹) |
|---|---|---|
| Network-PIMs | - | 618 - 1760 |
| TBPs | - | up to 80 |
| TRIP-CPs | TRIP-CP-1 | 623 |
| TRIP-CPs | TRIP-CP-3 | 625 |
| TRIP-CPs | TRIP-CP-2 | 19 |
| TRIP-CPs | TRIP-CP-4 | 33 |
Density Functional Theory (DFT) for Pore Size Distribution
To gain a more detailed understanding of the porous structure beyond just the surface area, the pore size distribution (PSD) is calculated from the gas adsorption isotherm data. Density Functional Theory (DFT) models are commonly applied for this purpose.
These calculations reveal the distribution of pore volumes at different pore widths, allowing for the classification of materials as microporous (<2 nm), mesoporous (2–50 nm), or macroporous (>50 nm). For triptycene-based materials, DFT analysis often confirms the presence of significant microporosity. researchgate.net In the case of TBPAL polymers, the pore dimensions estimated using the N₂ adsorption isotherm and the DFT method showed that the materials are both microporous and mesoporous. researchgate.net Similarly, for crystalline polymers TRIP-CP-1 and TRIP-CP-3, pore size distribution curves were calculated based on nonlocal density functional theory (NLDFT), confirming the presence of micropores and mesopores consistent with their structures. acs.orgnih.gov The high concentration of subnanometre micropores is directly linked to the impressive hydrogen adsorption capacity of these materials. researchgate.net
Thermal Analysis Techniques
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability and behavior of materials as a function of temperature.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. This is particularly useful for determining the decomposition temperature of polymers. TGA studies performed on triptycene-derived polymers, such as benzimidazole-linked polymers (BILPs), are used to assess their thermal stability. rsc.org Polyamides are known to be a class of robust, thermally stable polymers, and incorporating the rigid triptycene unit can further enhance this property. researchgate.netmdpi.com
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal transitions such as glass transitions, melting, and crystallization. For amorphous or semi-crystalline polymers derived from this compound, DSC can provide valuable information about their phase behavior and processing temperatures. beilstein-journals.org
The combination of these techniques demonstrates that materials based on this compound are not only porous but also possess the high thermal stability required for practical applications in demanding environments.
Thermogravimetric Analysis (TGA) for Polymer Stability Assessment
Thermogravimetric analysis (TGA) is a fundamental technique used to determine the thermal stability of materials by measuring the change in mass as a function of temperature in a controlled atmosphere. For polymers synthesized using this compound, TGA provides crucial insights into their decomposition behavior, which is a key factor for their application in high-temperature environments.
Detailed Research Findings:
Research on various polymers incorporating triptycene units, including those derived from or structurally related to this compound, consistently demonstrates their excellent thermal properties. For instance, a series of triptycene-based polyimides have shown remarkable thermal stability, with decomposition temperatures often exceeding 500 °C. rsc.orgmit.edusemanticscholar.orgmit.edu
In one study, triptycene-based polyimides synthesized via polycondensation exhibited thermal stability up to 500 °C. rsc.orgmonash.edu Similarly, another investigation into soluble triptycene polyimides reported decomposition temperatures above 510 °C, with no observable phase transitions below 450 °C. mit.edu
Furthermore, porous organic polymers (POPs) synthesized from triptycene-based monomers also exhibit significant thermal stability. For example, triptycene-based and amine-linked nanoporous networks (TBPALs) were found to be highly thermally stable, retaining over 50% of their mass at 800 °C under a nitrogen atmosphere. frontiersin.org This high char yield is attributed to the robust nature of the triptycene units within the polymer framework. frontiersin.org
Another study on a triptycene-based porous organic polymer, TP_POP-7, synthesized from this compound, showed that the material is stable up to 350 °C in a nitrogen atmosphere. scispace.com At 700 °C, this polymer retained more than 50% of its mass, a stability credited to the inclusion of the rigid triptycene units. scispace.com
The thermal properties of these materials are typically evaluated using a TGA instrument over a temperature range from room temperature to 800 °C or higher, often under an inert atmosphere like nitrogen or air, with a typical heating rate of 10 °C/min. frontiersin.orgrsc.org
The following data tables summarize the thermal stability of various polymers containing triptycene units, providing a comparative overview of their performance under thermogravimetric analysis.
Table 1: TGA Data for Triptycene-Based Polyimides
| Polymer Type | Decomposition Temperature (Td) | Atmosphere | Reference |
| Triptycene Polyimides | Up to 500 °C | Not Specified | rsc.orgmonash.edu |
| Soluble Aromatic Polyimides | Above 510 °C | Not Specified | mit.edu |
Table 2: TGA Data for Triptycene-Based Porous Organic Polymers (POPs)
| Polymer Name | Temperature for 5% Weight Loss (Td5) | Char Yield at 800°C (%) | Atmosphere | Reference |
| TBPALs | Not Specified | >50 | Nitrogen | frontiersin.org |
| TP_POP-7 | Stable up to 350 °C | >50 (at 700 °C) | Nitrogen | scispace.com |
Emerging Research Frontiers and Outlook for 2,6,14 Triaminotriptycene
Innovations in Synthetic Strategies and Scalability
A common and established method for the synthesis of 2,6,14-triaminotriptycene involves the nitration of a triptycene (B166850) precursor, followed by a reduction of the nitro groups to amines. researchgate.net Optimized trinitration protocols have been developed that can yield 2,6,14-trinitrotriptycene in significant quantities. researchgate.net Subsequent reduction of the trinitro compound provides the desired this compound.
While this method is effective, the pursuit of more efficient and scalable synthetic strategies is an active area of investigation. Researchers are exploring alternative synthetic pathways that may offer improved yields, reduced reaction times, and milder reaction conditions. For instance, the development of novel catalytic systems and the use of flow chemistry are being investigated as potential avenues for enhancing the scalability of triptycene synthesis. The scalable synthesis of the closely related 2,6-diaminotriptycene has been reported, suggesting that large-scale production of this compound is also a feasible goal. researchgate.net
Below is a table summarizing the yields of key intermediates and a related compound in the synthesis of amino-substituted triptycenes.
| Compound | Synthetic Step | Reported Yield |
| 2,6,14-Trinitrotriptycene | Trinitration of triptycene | 64% researchgate.net |
| 2,3,6,7,14,15-Hexabromotriptycene | Six-fold bromination of triptycene | 79% researchgate.net |
| Intermediate for Hexaaminotriptycene | Pd(II)-catalyzed cross-coupling | 70% researchgate.net |
| 2,3,6,7,14,15-Hexaaminotriptycene hexachloride salt | Acid treatment | 91% researchgate.net |
This table presents a selection of reported yields for key synthetic steps towards amino-substituted triptycenes, highlighting the efficiency of these transformations.
Innovations in this area are crucial for making this compound and its derivatives more accessible to the wider scientific community, which will in turn accelerate research into their applications.
Expanding Material Architectures and Multifunctional Systems
The unique three-dimensional structure of this compound makes it an exceptional building block for the creation of novel material architectures with tailored properties. The rigid triptycene core prevents efficient packing in the solid state, leading to the formation of materials with intrinsic microporosity.
A significant area of research is the incorporation of this compound into Covalent Organic Frameworks (COFs). COFs are a class of crystalline porous polymers with ordered structures and high surface areas. The tri-functional nature of this compound allows for the construction of three-dimensional COFs with well-defined pore structures. These materials have shown great promise in applications such as gas storage and separation. For instance, triptycene-based COFs have demonstrated good adsorption capacities for hydrogen (H2), carbon dioxide (CO2), and methane (B114726) (CH4).
Beyond COFs, this compound and its derivatives are being used to create other advanced materials. For example, polymers incorporating triptycene units have been developed as fluorescent sensors for the detection of nitroaromatic compounds, which are common explosives. The porous nature of these materials enhances their sensitivity by allowing for efficient analyte diffusion.
The table below summarizes the properties of some triptycene-based materials.
| Material Type | Building Blocks | Key Properties | Potential Applications |
| 3D Covalent Organic Framework | 2,3,6,7,14,15-hexa(4-formylphenyl)triptycene and an amino-triptycene derivative | High crystallinity, permanent porosity, good thermal stability | H2, CO2, and CH4 adsorption |
| Triptycene-based Polymers | Triptycene-based diynes and various linkers | Porous, fluorescent | Chemical sensors for explosives |
This table highlights the diverse applications and tunable properties of materials derived from this compound and its analogues.
The ability to create multifunctional systems by combining the porosity of the triptycene framework with other functional moieties is a key driver of research in this area. Future work will likely focus on the development of materials with enhanced selectivity and sensitivity for specific applications.
Development of Advanced Catalytic Platforms
The unique structural and electronic properties of this compound make it an attractive scaffold for the development of advanced catalytic platforms. The rigid triptycene framework can be used to create well-defined active sites, while the amino groups can be readily functionalized to tune the catalytic activity.
One promising area of research is the use of triptycene-based materials in photocatalysis. For example, a donor-acceptor type triptycene-based covalent network has been shown to be a superior visible-light-driven photocatalyst for both hydrogen evolution and carbon dioxide reduction. mdpi.com The extended π-conjugation and intramolecular charge transfer in this material lead to a broadened light-harvesting spectral range and higher charge separation efficiency.
The performance of this triptycene-based photocatalyst is summarized in the table below.
| Catalytic Reaction | Catalyst | Key Performance Metric |
| Visible-light photocatalytic hydrogen evolution | Triptycene-based covalent network (T-CN) | High hydrogen evolution rate |
| Visible-light photocatalytic CO2 reduction | Triptycene-based covalent network (T-CN) | Efficient reduction of CO2 |
This table showcases the promising catalytic activity of a this compound-derived material in important energy-related reactions.
The development of triptycene-based catalysts is still in its early stages, but the initial results are highly encouraging. Future research will likely focus on the design of new catalysts with improved efficiency and selectivity for a wider range of chemical transformations. The ability to precisely control the catalytic environment at the molecular level by modifying the triptycene scaffold holds great promise for the development of next-generation catalysts.
Novel Directions in Supramolecular and Biological Applications (In Vitro Research)
The well-defined three-dimensional structure of this compound makes it an ideal building block for the construction of complex supramolecular assemblies and for the development of novel biological applications. The three amino groups provide multiple points for non-covalent interactions or for covalent attachment of other molecules.
In supramolecular chemistry, this compound and its derivatives are being used to create synthetic receptors for molecular recognition. nih.gov The rigid triptycene scaffold can be used to create pre-organized binding cavities with specific shapes and sizes, allowing for the selective binding of guest molecules. These receptors have potential applications in sensing, separation, and catalysis.
In the realm of biological applications, researchers are exploring the use of this compound derivatives as therapeutic and diagnostic agents. A recent study investigated the interaction of trisubstituted triptycene derivatives with DNA in vitro. This research demonstrated that the functional groups attached to the triptycene core play a crucial role in the molecule's ability to induce conformational changes or damage to DNA.
The table below summarizes the findings of in vitro studies on a triptycene derivative.
| Biological Target | Triptycene Derivative | Observed In Vitro Effect |
| DNA | Trisubstituted triptycene | Induces conformational changes and damage |
This table highlights the potential of this compound derivatives to interact with biological macromolecules, opening up new avenues for therapeutic development.
These in vitro studies are a crucial first step in the development of new triptycene-based drugs. Future research will likely focus on optimizing the structure of these compounds to improve their efficacy and selectivity, as well as on elucidating their mechanisms of action.
Synergistic Integration of Computational and Experimental Paradigms
The study of this compound and its applications is greatly enhanced by the synergistic integration of computational and experimental methods. Computational chemistry, particularly density functional theory (DFT), provides valuable insights into the electronic structure, conformation, and reactivity of these molecules, which can guide the design of new materials and experiments.
For example, DFT calculations have been used to understand the enhanced photocatalytic activity of triptycene-based covalent networks. mdpi.com These calculations revealed that the formation of an intramolecular charge transfer state and the extended π-conjugation in the material are responsible for its superior performance. This type of computational insight is invaluable for the rational design of new and improved photocatalysts.
In another study, a combination of DFT calculations and NMR spectroscopy was used to investigate the conformational preferences of a triptycene-based ditopic ligand. The computational results helped to interpret the experimental NMR data and provided a deeper understanding of the molecule's structure in solution.
The benefits of this synergistic approach are summarized in the table below.
| Research Area | Computational Method | Experimental Technique | Synergistic Outcome |
| Photocatalysis | Density Functional Theory (DFT) | Spectroscopy, photocatalytic activity measurements | Understanding of structure-property relationships and rational design of new catalysts |
| Conformational Analysis | Density Functional Theory (DFT) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed understanding of molecular structure and dynamics in solution |
This table illustrates how the combination of computational and experimental techniques leads to a more comprehensive understanding of the properties and behavior of this compound and its derivatives.
The continued development of both computational and experimental techniques, and their increasingly integrated application, will be essential for unlocking the full potential of this compound in the years to come. This powerful combination will enable the design of new molecules and materials with unprecedented properties and functionalities.
Q & A
Q. Basic | Structural Characterization
- FT-IR : Identifies functional groups (e.g., NH₂ stretches at ~3300–3500 cm⁻¹) and tracks reaction progress .
- Multinuclear NMR (¹H/¹³C) : Confirms substitution patterns and symmetry in the triptycene core .
- Mass spectrometry (MS) : Validates molecular weight and purity, especially for azide or ethynyl derivatives .
- X-ray crystallography : Resolves stereochemistry and spatial arrangements in crystalline derivatives .
How can researchers resolve contradictions in reported fluorescence properties of this compound-based compounds?
Advanced | Data Contradiction Analysis
Discrepancies in fluorescence (e.g., emission wavelength or intensity) may arise from:
- Solvent polarity : THF induces emission at 550 nm, while polar solvents may quench fluorescence .
- Substituent effects : Electron-withdrawing groups (e.g., azides) alter electronic transitions .
- Methodology : Standardize excitation wavelengths and use time-resolved fluorescence spectroscopy to isolate environmental impacts .
What experimental strategies are recommended for studying DNA interactions of trisubstituted triptycenes?
Q. Advanced | Biochemical Applications
- UV-Vis titration : Quantifies binding constants by monitoring hypochromicity in DNA absorption bands .
- Circular dichroism (CD) : Detects conformational changes in DNA (e.g., B-to-Z transitions) upon ligand binding .
- Gel electrophoresis : Assesses DNA damage (e.g., strand breaks) induced by triptycene intercalation .
- Molecular docking : Predicts interaction sites using software like AutoDock, validated by cytotoxicity assays .
How can this compound be functionalized for supramolecular assembly, and what challenges arise in design?
Q. Advanced | Materials Chemistry
- Functionalization strategies :
- Schiff base formation : React with aldehydes (e.g., 4-hydroxybenzaldehyde) to create imine-linked tripodal ligands .
- Azide-alkyne cycloaddition : Generate triazole derivatives for coordination polymers .
- Challenges :
- Solubility : Derivatives require polar aprotic solvents (e.g., dioxane) for homogeneous reactions .
- Steric hindrance : The rigid triptycene core may limit accessibility for bulky reactants .
- Validation : Use single-crystal XRD to confirm assembly geometry and dynamic light scattering (DLS) to monitor aggregation .
What methodologies are effective in analyzing the thermal stability of triptycene-based polymers?
Q. Advanced | Material Performance
- Thermogravimetric analysis (TGA) : Measures decomposition temperatures (e.g., TP_POP-7 exhibits stability up to 300°C) .
- Differential scanning calorimetry (DSC) : Identifies glass transitions or melting points influenced by triptycene’s rigidity .
- Cross-linking density : Calculate via swelling experiments in solvents like mesitylene to correlate with thermal resilience .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
